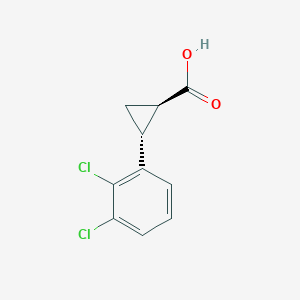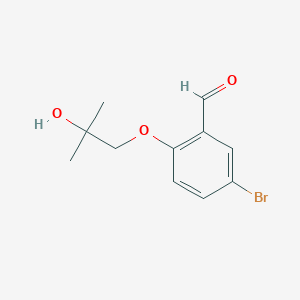
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde
Vue d'ensemble
Description
“5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is a chemical compound with the CAS Number: 1184355-81-4 . It has a molecular weight of 273.13 and its IUPAC name is 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde . The compound is stored at room temperature and has an oil-like physical form .
Molecular Structure Analysis
The molecular formula of “5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is C11H13BrO3 . The InChI code for this compound is 1S/C11H13BrO3/c1-11(2,14)7-15-10-4-3-9(12)5-8(10)6-13/h3-6,14H,7H2,1-2H3 .Physical And Chemical Properties Analysis
“5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is an oil-like substance stored at room temperature . It has a molecular weight of 273.12 .Applications De Recherche Scientifique
Synthetic Pathways and Ligand Design 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde serves as a versatile precursor in organic synthesis, offering pathways to heteroditopic ligands for metal salt binding. For instance, the one-pot halomethylation of salicylaldehydes, including derivatives similar to 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde, has been employed to attach functional arms, facilitating the creation of piperazine-containing ligands. These ligands exhibit selectivity in metal salt reception, underscoring the compound's utility in designing complex coordination chemistry structures (Wang et al., 2006).
Coordination Chemistry and Metal Complex Formation Research demonstrates the compound's potential in forming nickel(II) complexes with ONS and ONN chelating thiosemicarbazones. The reaction yields complexes where the thiosemicarbazone acts through ONS or ONN donor sets, leading to new coordination modes. Such studies highlight its significance in the synthesis of metal complexes, with implications for catalysis and material science (Güveli et al., 2009).
Anti-inflammatory Properties The compound has shown potential in biomedical applications, particularly in modulating inflammatory responses. A derivative, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, demonstrated the ability to inhibit pro-inflammatory mediator and cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the suppression of key pathways involved in inflammation, including ERK, p38, and NF-κB, suggesting therapeutic prospects in inflammation-related diseases (Kim et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,14)7-15-10-4-3-9(12)5-8(10)6-13/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXBKLZXXMJHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



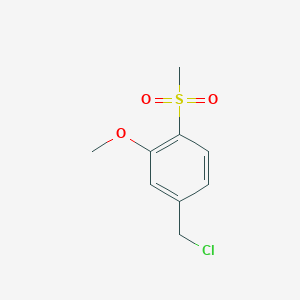
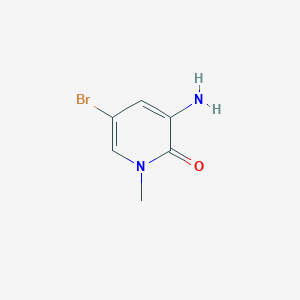
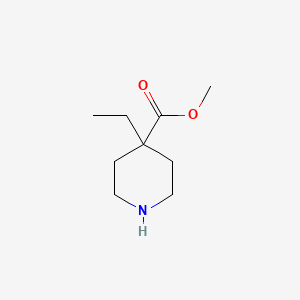
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)
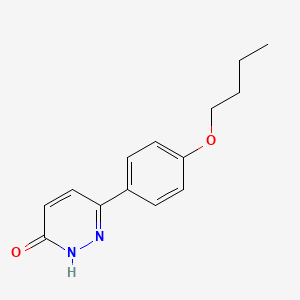

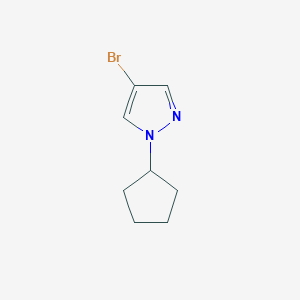
![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)
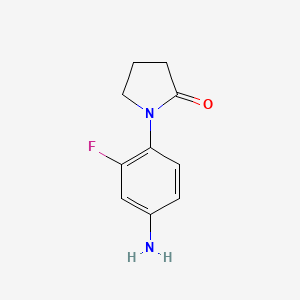
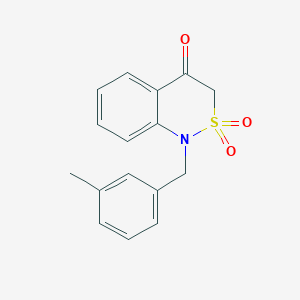
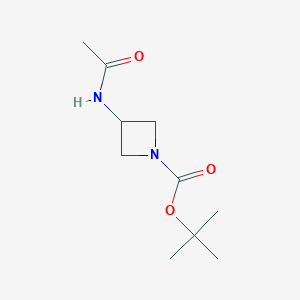
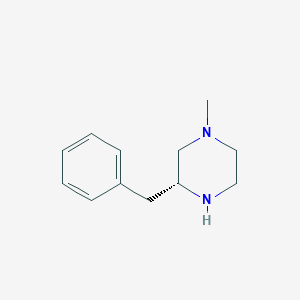
![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)
